molecular formula C21H20N6O2 B15100884 2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B15100884
M. Wt: 388.4 g/mol
InChI Key: MUIVLQKXWMYXTC-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Formation of the Amide Bond: The final step involves the coupling of the isoquinoline derivative with 3-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the isoquinoline core.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:

    Receptors: It may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: The compound can inhibit or activate enzymes involved in key metabolic pathways.

    Pathways: It can influence signaling pathways, leading to changes in cellular functions and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide: shares structural similarities with other isoquinoline derivatives and tetrazole-containing compounds.

Uniqueness

    Structural Features: The combination of the isoquinoline core with the tetrazole group and the specific substitution pattern makes this compound unique.

    Biological Activity: Its specific interactions with molecular targets and pathways distinguish it from other similar compounds.

List of Similar Compounds

  • This compound
  • 1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methylpropyl)-1-oxo-N-phenyl-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methylpropyl)-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]isoquinoline-4-carboxamide

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-[3-(tetrazol-1-yl)phenyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-14(2)11-26-12-19(17-8-3-4-9-18(17)21(26)29)20(28)23-15-6-5-7-16(10-15)27-13-22-24-25-27/h3-10,12-14H,11H2,1-2H3,(H,23,28)

InChI Key

MUIVLQKXWMYXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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